molecular formula C15H17N3O2 B8125003 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B8125003
M. Wt: 271.31 g/mol
InChI Key: GJXVHXXPLXGFPL-UHFFFAOYSA-N
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Description

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a 3-acetylphenyl group at the 4-position and an N,N-dimethylacetamide moiety at the 1-position. Pyrazole-containing acetamides are widely studied for their bioactivity, including roles as enzyme inhibitors, antimicrobial agents, and ligands in coordination chemistry due to their hydrogen-bonding and hydrophobic properties .

Properties

IUPAC Name

2-[4-(3-acetylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(19)12-5-4-6-13(7-12)14-8-16-18(9-14)10-15(20)17(2)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVHXXPLXGFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves the reaction of 3-acetylphenylhydrazine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The acetylphenyl and pyrazole moieties can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-acetamide derivatives, emphasizing substituent effects on molecular properties and bioactivity.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Molecular Formula Molecular Weight Notable Features Source
Target Compound : 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide 3-Acetylphenyl (pyrazole-4), N,N-dimethylacetamide (pyrazole-1) C₁₅H₁₇N₃O₂ 283.32 Acetyl group enhances hydrophobicity; dimethylacetamide improves solubility Inferred from analogs
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide 5-Formylpyridin-3-yl (pyrazole-4) C₁₃H₁₄N₄O₂ 258.28 Formyl group increases polarity; potential for Schiff base formation
2-[4-(4-(Isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide Isoquinolin-4-ylphenyl (pyrazole-4) C₂₈H₂₂F₃N₅O 513.50 Bulky aromatic substituent may enhance π-π stacking; fluorinated groups improve metabolic stability
4-[1-[2-[3-(Difluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide Difluoromethyl/trifluoromethyl (pyrazole), piperidyl-acetyl C₂₈H₂₆F₅N₅O₂ 567.53 Fluorine atoms enhance lipophilicity and bioavailability; piperidine linker improves CNS penetration
CHEMBL3417525 Oxadiazole-cyclopropyl extension C₂₄H₂₆N₈O₂ 458.52 Oxadiazole and cyclopropyl groups modulate steric effects; high hydrogen-bond acceptor count (8)

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Predicted LogP Hydrogen Bond Donors/Acceptors Notable Bioactivity
Target Compound ~2.5 (estimated) 1 donor, 4 acceptors Hypothesized kinase inhibition (based on acetylphenyl motif)
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide 1.2 1 donor, 5 acceptors Antimicrobial activity (formyl group aids in target binding)
CHEMBL3417525 2.7 1 donor, 8 acceptors OSBP inhibitor (oxadiazole enhances target affinity)
OSBP Inhibitors (e.g., G.5.4–G.5.11) 3.0–4.5 1–2 donors, 6–8 acceptors Antifungal activity (fluorinated pyrazoles increase potency)

Key Observations :

  • Substituent Impact : The 3-acetylphenyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity, whereas fluorinated analogs (e.g., G.5.4–G.5.11) exhibit higher LogP values, favoring membrane permeability .
  • Bioactivity Trends: Pyrazole-acetamides with extended aromatic systems (e.g., isoquinolin-4-yl in ) show enhanced π-π interactions, critical for protein binding. In contrast, oxadiazole-containing derivatives (e.g., CHEMBL3417525) demonstrate improved enzyme inhibition due to rigid backbone conformations .

Biological Activity

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with an acetylphenyl group and a dimethylacetamide moiety, suggesting potential for diverse biological activities. The molecular formula is C15H17N3O2C_{15}H_{17}N_{3}O_{2} with a molecular weight of 271.31 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity . Pyrazole derivatives have been widely studied for their ability to inhibit bacterial growth and combat fungal infections, suggesting that this compound could be effective against various microbial strains .

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives has shown promising results, with several compounds demonstrating the ability to induce apoptosis in cancer cells. The specific mechanisms of action for this compound may involve the modulation of enzyme activity or receptor function, similar to other pyrazole-containing drugs like celecoxib, which is known for its anti-inflammatory and anticancer effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular pathways that are critical for microbial survival or cancer cell proliferation .

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds similar to this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
  • Anticancer Studies : A recent investigation highlighted the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The study reported IC50 values indicating that certain derivatives could significantly reduce cell viability at micromolar concentrations, suggesting potential therapeutic applications in oncology .

Comparative Biological Activity Table

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobialTBD
CelecoxibAnticancer5 µM
Other Pyrazole DerivativesVariesVaries

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